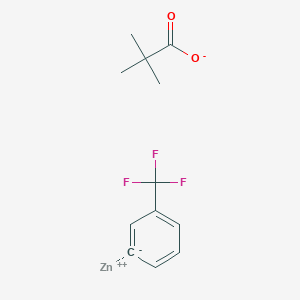

3-(Trifluoromethyl)phenylzinc pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)phenylzinc pivalate is a useful research compound. Its molecular formula is C12H13F3O2Zn and its molecular weight is 311.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Cobalt-Catalyzed Reactions

One of the prominent applications of 3-(trifluoromethyl)phenylzinc pivalate is in cobalt-catalyzed difluoroalkylarylation reactions. This method allows for the regioselective coupling of activated and unactivated alkenes with difluoroalkyl bromides, yielding products with high regio- and diastereoselectivity. The unique reactivity of organozinc pivalates compared to conventional arylzinc halides enhances the overall catalytic efficiency, making them suitable for late-stage functionalization of biologically active molecules .

Table 1: Summary of Cobalt-Catalyzed Reactions Using Organozinc Pivalates

| Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Difluoroalkylarylation | Mild conditions | 30-96 | High |

| Cross-coupling with unsaturated halides | Various substrates | Good | High |

| Functionalization of drug derivatives | Cobalt catalyst | Variable | High |

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their biological activity due to improved electronic properties and lipophilicity. For instance, compounds derived from this compound have been utilized in the synthesis of derivatives that exhibit significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Activity

A study demonstrated that several synthesized compounds containing the trifluoromethyl group showed promising antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. The presence of this functional group was crucial for enhancing the biological efficacy of the compounds .

Material Science

In material science, organozinc compounds like this compound are being explored for their potential in developing new materials with specific electronic properties. Their ability to undergo various cross-coupling reactions makes them valuable intermediates for synthesizing complex organic materials used in electronics and photonics.

Table 2: Potential Material Applications

| Application Area | Material Type | Properties Enhanced |

|---|---|---|

| Organic Electronics | Conductive Polymers | Improved conductivity |

| Photonic Devices | Light-Emitting Diodes | Enhanced light emission |

| Coatings | Protective Films | Increased durability |

Análisis De Reacciones Químicas

Cobalt-Catalyzed Acylation with Thiopyridyl Esters

3-(Trifluoromethyl)phenylzinc pivalate participates in cobalt-catalyzed acylation reactions with thiopyridyl esters (Fig. 1). These reactions proceed under mild conditions (room temperature, acetonitrile solvent) using CoBr₂ as the catalyst .

| Substrate | Coupling Partner | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| This compound | S-(pyridin-2-yl)adamantane-1-carbothioate | CoBr₂ (10 mol%) | 25°C, MeCN, 4 h | Successful acylation |

Key observations:

-

The reaction tolerates electron-withdrawing substituents on the arylzinc pivalate, enabling efficient C–C bond formation .

-

Steric hindrance from bulky groups (e.g., 2,6-disubstituted aryl rings) inhibits reactivity, but the trifluoromethyl group does not impede coupling .

Mechanistic Insights

-

Catalytic Cycle : Evidence suggests a Co(I)/Co(II)/Co(III) cycle involving single-electron transfer (SET) from cobalt to electrophilic substrates . Kinetic studies show arylzinc pivalates do not participate in the rate-determining step, enabling rapid cross-coupling .

-

Radical Pathways : Trapping experiments with TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) confirm no radical intermediates form during the reaction, ruling out chain mechanisms .

Comparative Reactivity

Arylzinc pivalates exhibit distinct advantages over conventional arylzinc halides:

-

Higher Stability : Solid-state stability simplifies handling and storage .

-

Enhanced Selectivity : Reactions with cobalt catalysts achieve high regioselectivity (>20:1 dr) in alkene difunctionalizations .

Limitations

Propiedades

Fórmula molecular |

C12H13F3O2Zn |

|---|---|

Peso molecular |

311.6 g/mol |

Nombre IUPAC |

zinc;2,2-dimethylpropanoate;trifluoromethylbenzene |

InChI |

InChI=1S/C7H4F3.C5H10O2.Zn/c8-7(9,10)6-4-2-1-3-5-6;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Clave InChI |

LXDBYQRDGCIIFR-UHFFFAOYSA-M |

SMILES canónico |

CC(C)(C)C(=O)[O-].C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.